molecular formula C19H34O2SSn B13975784 Ethyl 5-tributylstannylthiophene-2-carboxylate

Ethyl 5-tributylstannylthiophene-2-carboxylate

Cat. No.: B13975784
M. Wt: 445.2 g/mol
InChI Key: WBTLIKGZIGXPFS-UHFFFAOYSA-N
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Description

5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester is an organotin compound with the molecular formula C19H34O2SSn It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tributylstannyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester typically involves the stannylation of thiophene derivatives. One common method is the palladium-catalyzed stannylation reaction, where a thiophene derivative is reacted with a tributylstannyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Thiophenes: Formed through substitution reactions.

    Thiophene Sulfoxides and Sulfones: Formed through oxidation reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the thiophene ring. The tributylstannyl group acts as a leaving group in substitution reactions, while the thiophene ring can undergo electrophilic aromatic substitution and oxidation reactions. These properties make the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester is unique due to the presence of the tributylstannyl group, which provides distinct steric and electronic properties compared to other stannylated thiophene derivatives. This uniqueness allows for specific reactivity and applications in organic synthesis and materials science .

Properties

Molecular Formula

C19H34O2SSn

Molecular Weight

445.2 g/mol

IUPAC Name

ethyl 5-tributylstannylthiophene-2-carboxylate

InChI

InChI=1S/C7H7O2S.3C4H9.Sn/c1-2-9-7(8)6-4-3-5-10-6;3*1-3-4-2;/h3-4H,2H2,1H3;3*1,3-4H2,2H3;

InChI Key

WBTLIKGZIGXPFS-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C(=O)OCC

Origin of Product

United States

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